N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMSGAVSCUNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and biphenyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Adamantane-Thiadiazole Derivatives
Compounds sharing the adamantane-thiadiazole core but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- The N-methyl-[1,1'-biphenyl]-4-carboxamide group in the target compound differentiates it from analogs with aliphatic (e.g., 3,7-dimethyloctanamide) or sulfonamide substituents. This biphenyl system may enhance binding to hydrophobic pockets in enzyme targets .
- Adamantane-thiadiazole derivatives generally exhibit high thermal stability (e.g., melting points >240°C), attributed to the rigid adamantane core and strong intermolecular hydrogen bonds .
Biphenyl Carboxamide Derivatives
Compounds retaining the [1,1'-biphenyl]-4-carboxamide moiety but varying in heterocyclic cores:
Key Observations :
- Biphenyl carboxamides with bulky substituents (e.g., tetrahydronaphthalen-1-yl) show enhanced potency as TRPC4/5 antagonists compared to aliphatic analogs . This suggests that the adamantane-thiadiazole group in the target compound could synergize with the biphenyl system for improved target engagement.
Heterocyclic Variants: Thiadiazole vs. Oxadiazole
Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:
Key Observations :
- Thiadiazole derivatives generally exhibit lower IC₅₀ values (e.g., 0.5–5.0 µM for TDP1 inhibitors) compared to oxadiazole analogs, likely due to sulfur's polarizability and stronger hydrogen-bond acceptor capacity .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features an adamantane moiety, known for enhancing lipophilicity and stability, along with a thiadiazole ring that is associated with various biological activities. The molecular formula is with a molecular weight of approximately 342.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.47 g/mol |
| Melting Point | Approximately 245-256°C |
| Solubility | Soluble in DMSO, DMF; limited in water |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It acts as an antagonist at the nicotinic alpha-7 receptor, which plays a crucial role in cognitive functions such as learning and memory. This mechanism positions it as a potential candidate for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia .
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial and fungal strains. For instance, studies have shown that related thiadiazole derivatives possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The adamantane moiety enhances the compound's ability to penetrate cell membranes, potentially allowing it to inhibit viral replication. Preliminary studies suggest that derivatives of thiadiazoles can exhibit antiviral properties against viruses such as HIV and influenza . The specific antiviral efficacy of this compound requires further investigation.
Anticancer Potential
The compound has shown promise in preliminary anticancer studies. Thiadiazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways. In vitro studies indicate that this compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Comparative Analysis with Related Compounds
A comparison with other related compounds highlights the unique properties of this compound.
| Compound Name | Biological Activity |
|---|---|
| N-Ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Moderate antimicrobial activity |
| (4-Bromophenyl)-5-(adamantan-1-yl)-N-methylthiadiazole | Low anticancer activity |
| N-Methyl-N-(2-chlorophenyl)-thiadiazole | Significant antiviral properties |
Case Study 1: Cognitive Enhancement
In a recent study involving animal models of Alzheimer's disease, the administration of this compound resulted in improved memory retention and cognitive function compared to control groups .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial effects against E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Q & A
Q. Basic
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the adamantane-thiadiazole moiety. Key signals include δ ~2.1 ppm (adamantane CH2) and δ ~160 ppm (C=O) .
- X-ray diffraction : Resolve planar thiadiazole geometry (r.m.s. deviation ≤ 0.01 Å) and methylamine coplanarity (torsion angle ~175.9°) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 311.31 for C16H14FN5O derivatives) .
How does the substitution pattern on the thiadiazole ring influence supramolecular packing and bioactivity?
Q. Advanced
- Hydrophobic interactions : Adamantane’s rigid structure promotes crystal lattice stability via van der Waals forces, while methyl groups enhance lipophilicity .
- Biological activity : Thiadiazole derivatives with electron-withdrawing substituents (e.g., –F, –Cl) show enhanced antimicrobial activity by disrupting membrane proteins .
- Packing analysis : Compare crystal structures (e.g., CCDC entries) to correlate substituent size with layer spacing (e.g., 3.5 Å for –CH3 vs. 4.2 Å for –CF3) .
What key considerations are needed when designing biological activity assays for this compound?
Q. Basic
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., influenza M2 proton channels) due to adamantane’s affinity for lipid-rich regions .
- Dose-response curves : Use IC50 values in the μM range (e.g., 10–50 μM for antiviral assays) .
- Controls : Include oseltamivir (for neuraminidase) or rimantadine (for M2) as positive controls .
What computational methods predict this compound’s target interactions, and how do they compare with experimental data?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate binding to influenza A M2 protein (PDB: 2RLF). Adamantane’s cage structure fits the hydrophobic pocket (binding energy ≤ −8 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD values > 2.5 Å suggest poor target engagement .
- Validation : Compare computed binding affinities with SPR or ITC results. Discrepancies >10% may indicate force field inaccuracies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
